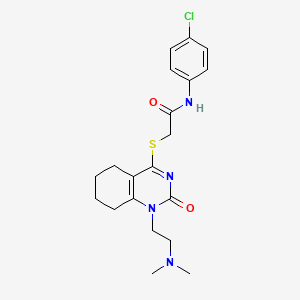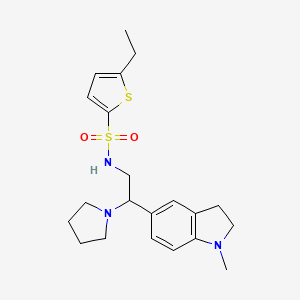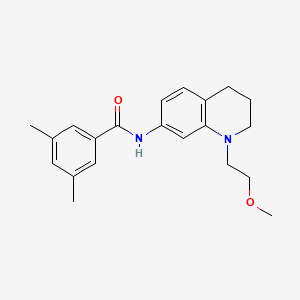![molecular formula C7H8ClN3S B2921282 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride CAS No. 1864015-71-3](/img/structure/B2921282.png)
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a compound with the CAS Number: 165948-23-2 . It has a molecular weight of 140.21 . The IUPAC name for this compound is 4,5,6,7-tetrahydro [1,3]thiazolo [5,4-c]pyridine . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular formula of 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is C6H8N2S . The Inchi Key for this compound is QSLDIPUHQBHQGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its molecular structure. For 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine, it is known to be a powder at room temperature . It has a molecular weight of 140.21 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, starting from pyridine-carbonitrile precursors, has been explored for potential biological activities. For instance, Flefel et al. (2018) synthesized a series of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The compounds exhibited moderate to good binding energies and showed antimicrobial and antioxidant activity (Flefel et al., 2018).
Optical and Electronic Properties
Zedan et al. (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives. X-ray diffraction revealed a monoclinic polycrystalline nature, and optical functions were determined from transmittance and reflectance spectra. Thin films of these compounds were used to fabricate heterojunctions, showing potential as photosensors (Zedan et al., 2020).
Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effect on corrosion of mild steel in acidic medium. These derivatives acted as mixed-type corrosion inhibitors, highlighting their potential in materials protection (Dandia et al., 2013).
Biological Activity
Several studies have focused on the biological activities of pyridine-carbonitrile derivatives. Yassin (2009) synthesized 2-substituted 3-cyano-4,6-dimethylpyridine derivatives with varied biological activities. These compounds showed promise in pharmaceutical applications due to their structural diversity and functional properties (Yassin, 2009).
Anticancer Agents
Tiwari et al. (2016) reported the ultrasound-promoted synthesis of thiadiazolopyrimidine-6-carbonitrile derivatives as potential anticancer agents. These compounds showed in-vitro anticancer activities against various human tumor cell lines, with compound 4i exhibiting the highest GI50 value. A docking study confirmed good binding mode in the active site of thymidylate synthase enzyme (Tiwari et al., 2016).
Safety And Hazards
The safety information for 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine indicates that it is a dangerous compound . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle this compound safely.
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYWPOVQTHPJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)
![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)
![8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2921208.png)


![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)
![2,6-difluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2921217.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B2921218.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2921219.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921220.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)